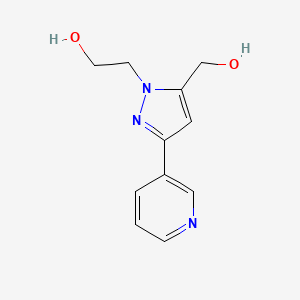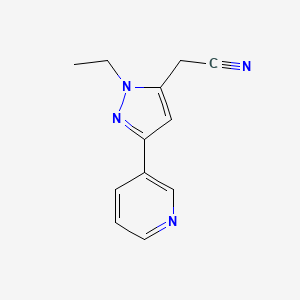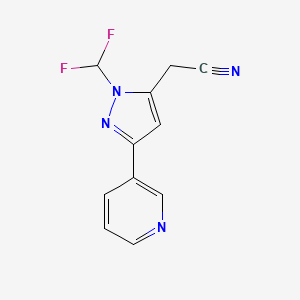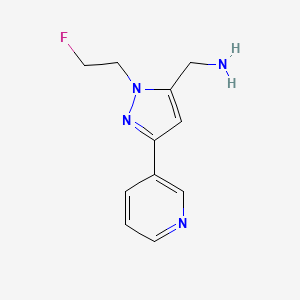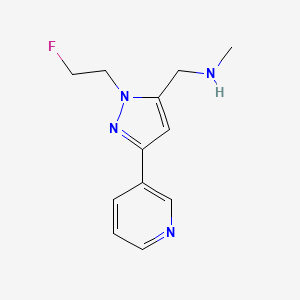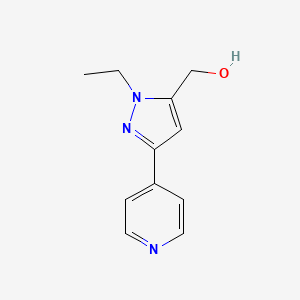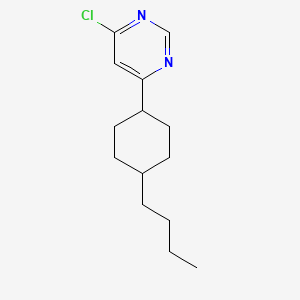
4-(4-Butylcyclohexyl)-6-chloropyrimidine
説明
4-(4-Butylcyclohexyl)-6-chloropyrimidine is an organic compound classified as a heterocyclic amine. It is a cyclic compound with a pyrimidine-4-amine core, consisting of a six-membered ring with two nitrogen atoms and a chlorine atom. Its chemical structure is C11H19ClN2. It was first synthesized in the late 1950s and has since been investigated for its potential applications in various scientific fields.
科学的研究の応用
Structural and Optical Properties
- Pyrimidine derivatives, including structures similar to 4-(4-Butylcyclohexyl)-6-chloropyrimidine, have been extensively studied for their structural parameters and optical properties. Research shows that these compounds are significant in both medicinal and nonlinear optics (NLO) fields due to their heterocyclic aromatic characteristics. Their vibrational analysis and electronic properties, including natural population analysis (NPA) atomic charges, HOMO–LUMO energies, and global reactivity parameters, have been obtained through density functional theory (DFT) calculations (Hussain et al., 2020).
Reactivity and Synthetic Applications
- Chloropyrimidine derivatives, which are chemically related to 4-(4-Butylcyclohexyl)-6-chloropyrimidine, have been found useful as active dehydrating and desulfhydrylating reagents. These compounds play a crucial role in the preparation of various chemical structures, including carbodiimides, isothiocyanates, esters, lactones, amides, and nitriles. Notably, their reactivity is influenced by their structure, and they have been employed in simple filtration techniques for product isolation (Kondo et al., 1981).
Photophysical Studies
- Similar to 4-(4-Butylcyclohexyl)-6-chloropyrimidine, various pyrimidine derivatives have been synthesized and characterized for their photophysical properties. These studies include the examination of their crystal structure, spectroscopic properties, thermal behavior, and dielectric characteristics. Such research contributes to a deeper understanding of their stability, decomposition, and potential applications in areas like optoelectronics (Vyas et al., 2013).
Dimerization and Molecular Interactions
- Research on ureidopyrimidones, closely related to pyrimidine derivatives, reveals strong dimerization capabilities through hydrogen bonding. This property is crucial for developing supramolecular structures and understanding molecular interactions in various chemical and biological systems (Beijer et al., 1998).
Synthetic Methods and Cross-Couplings
- Synthesis techniques for creating compounds structurally related to 4-(4-Butylcyclohexyl)-6-chloropyrimidine involve stannylation reactions and cross-coupling methodologies. These processes are vital for constructing complex molecules and developing new materials with potential applications in various fields, including pharmaceuticals (Majeed et al., 1989).
特性
IUPAC Name |
4-(4-butylcyclohexyl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIROPPXKUFGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylcyclohexyl)-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)

